molecular formula C19H16N2O3S B2579079 N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 391867-15-5

N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2579079
CAS No.: 391867-15-5
M. Wt: 352.41
InChI Key: NHNDVSRWNTYPBW-UHFFFAOYSA-N
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Description

“N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. Thiophene and its substituted derivatives, which this compound is a part of, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds involves reactions with benzoylisothiocyanate to give N-benzoylthiourea derivatives. These undergo cyclization to give tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, which are used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reactions with benzoylisothiocyanate, cyclization reactions, and a series of heterocyclization reactions .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and further explored for the production of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. These synthesized compounds have potential applications in drug development due to their diverse biological activities (Mohareb et al., 2004).
  • Research on coumarin benzothiazole derivatives, which are structurally related, has shown their application as chemosensors for cyanide anions. These findings suggest that modifications of the core structure could lead to new sensors with specific environmental or biological applications (Wang et al., 2015).

Antimicrobial Properties

  • Studies have demonstrated the synthesis of various compounds derived from similar core structures showing significant antimicrobial activity. This highlights the potential of N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide in contributing to the development of new antimicrobial agents (Talupur et al., 2021).

Application in Dyeing and Textile Finishing

  • The compound has been a precursor in the design and synthesis of novel antimicrobial dyes for textile applications. The dyes derived from these compounds have shown significant antimicrobial activity, suggesting their utility in creating antimicrobial textile finishes (Shams et al., 2011).

Future Directions

The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as possible 5-LOX inhibitors . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-(3-cyano-2,3,4,5,6,7-hexahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c20-10-14-12-6-2-4-8-16(12)25-18(14)21-17(22)13-9-11-5-1-3-7-15(11)24-19(13)23/h1,3,5,7,9,14,18H,2,4,6,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNDVSRWNTYPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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